[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate
Description
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFPTQOMOYSVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(COC(=O)N)COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338327 | |
| Record name | [2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-43-9 | |
| Record name | [2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Carbamoyl Chlorides
A widely employed method involves the reaction of a diol precursor with carbamoyl chlorides. The diol intermediate, 2-methyl-2-(hydroxymethyl)pentane-1,4-diol, reacts with two equivalents of carbamoyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to neutralize HCl, driving the reaction forward .
Reaction Conditions :
-
Temperature: 0–5°C (to minimize side reactions)
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Molar ratio: 1:2.1 (diol:carbamoyl chloride)
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Solvent: Dichloromethane
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Catalyst: Triethylamine (1.2 equivalents)
Yield : 68–72% after recrystallization from ethanol-water .
Mechanistic Insight :
The hydroxyl groups of the diol undergo nucleophilic attack on the electrophilic carbonyl carbon of carbamoyl chloride, forming the carbamate linkage. Steric hindrance from the 2-methyl group necessitates prolonged reaction times (12–16 hours) for complete conversion.
Phosgene-Mediated Carbamate Formation
Industrial-scale production often utilizes phosgene (COCl₂) due to its high reactivity. The diol reacts with phosgene to form a bis-chloroformate intermediate, which is subsequently treated with aqueous ammonia to yield the final product .
Step 1 : Chloroformate Synthesis
Conditions :
-
Solvent: Toluene
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Temperature: −10°C
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Phosgene gas introduced via bubbling
Step 2 : Ammonolysis
Conditions :
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Aqueous ammonia (28% w/w)
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Stirring at 25°C for 4 hours
Yield : 80–85% after solvent extraction .
Enzymatic Catalysis for Stereoselective Synthesis
Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze carbamate formation under mild conditions. This method avoids toxic reagents and enhances enantiomeric excess (ee) for chiral centers .
Procedure :
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Substrate: 2-methyl-2-(hydroxymethyl)pentane-1,4-diol and methyl carbamate
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Solvent: tert-Butyl methyl ether
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Enzyme loading: 15% w/w
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Temperature: 35°C
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Reaction time: 48 hours
Outcome :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Optimized Parameters :
-
Power: 300 W
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Temperature: 100°C
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Solvent: Acetonitrile
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Catalyst: DBU (1,8-diazabicycloundec-7-ene)
Yield : 78% in 20 minutes versus 12 hours conventionally .
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | 12–16 h | Low | Moderate |
| Phosgene-Mediated | 80–85 | 6 h | None | High |
| Enzymatic Catalysis | 92 | 48 h | High (99% ee) | Low |
| Microwave-Assisted | 78 | 20 min | Moderate | Moderate |
Key Observations :
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Phosgene-mediated synthesis offers the highest yield and scalability but poses safety risks due to phosgene’s toxicity.
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Enzymatic methods excel in stereoselectivity but suffer from longer reaction times and higher costs .
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Microwave-assisted synthesis balances speed and efficiency, making it ideal for small-scale research .
Purification and Characterization
Chromatography :
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Silica gel column chromatography (ethyl acetate:hexane, 3:7) removes unreacted diol and byproducts.
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HPLC purity: >99.5% (C18 column, acetonitrile-water gradient) .
Spectroscopic Confirmation :
Industrial Production Challenges
Byproduct Management :
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Hydrolysis of carbamoyl chloride generates urea derivatives, requiring precise stoichiometry.
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Solution : Use excess carbamoyl chloride (10–15%) and quench residual reagent with ice-cold water .
Environmental Considerations :
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Phosgene alternatives like triphosgene reduce gaseous emissions.
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Waste treatment : Neutralize HCl with NaOH and recover solvents via distillation .
Emerging Green Chemistry Approaches
Ionic Liquid Solvents :
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[BMIM][BF₄] enhances reaction rates and reduces energy consumption.
Flow Chemistry :
Chemical Reactions Analysis
Types of Reactions
[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
2.1 Muscle Relaxant
Carisoprodol is primarily utilized as a muscle relaxant in the treatment of acute musculoskeletal pain. It acts centrally within the nervous system to alleviate discomfort associated with muscle spasms and tension. Its efficacy has been documented in various clinical studies, demonstrating significant improvement in pain management when used alongside physical therapy .
2.2 Sedative Effects
In addition to its muscle relaxant properties, carisoprodol exhibits sedative effects, making it beneficial for patients suffering from anxiety or sleep disorders. The compound's ability to induce relaxation can aid in improving sleep quality in patients with insomnia or anxiety-related conditions .
2.3 Potential for Abuse
Despite its therapeutic benefits, carisoprodol has been associated with potential abuse and dependence due to its sedative properties. The World Health Organization has recognized the need for careful regulation of substances like carisoprodol to mitigate risks associated with misuse .
Research Applications
3.1 Pharmacological Studies
Research on carisoprodol has expanded beyond its clinical applications to include pharmacological studies aimed at understanding its mechanisms of action. Investigations into how the compound interacts with neurotransmitter systems have provided insights into its central nervous system effects and potential side effects .
3.2 Drug Development
The structural characteristics of carisoprodol make it a candidate for further drug development. Modifications to its chemical structure could lead to new derivatives with improved efficacy or reduced side effects, contributing to advancements in pharmacotherapy for muscle-related disorders .
Case Studies
Mechanism of Action
The mechanism of action of [2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences Among Carbamate Derivatives
Key Observations :
Physicochemical Properties: Lipophilicity and Solubility
Table 2: Lipophilicity Comparison (HPLC Capacity Factor k)
Analysis :
- Meprobamate’s moderate log k (1.2–1.5) balances CNS penetration and systemic clearance .
- Chlorinated analogs (log k 2.1–3.8) exhibit higher lipophilicity, favoring tissue retention but risking toxicity .
- The tert-butyl derivative’s lower log k (0.8–1.1) suggests improved aqueous solubility, ideal for intravenous formulations .
Biological Activity
[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate, commonly known as carisoprodol, is a compound with significant biological activity. It is primarily used as a muscle relaxant and has been studied for its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article provides an overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure consists of a carbamate functional group linked to a hydroxyalkyl chain. Its molecular formula is , and it exhibits properties that facilitate its interaction with various biological targets.
Carisoprodol is known to exert its effects through multiple mechanisms:
- Central Nervous System (CNS) Effects : It acts as a muscle relaxant by influencing the CNS, particularly through modulation of neurotransmitter levels.
- Acetylcholinesterase Inhibition : Similar to other carbamates, carisoprodol may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which can enhance neuromuscular transmission .
- GABAergic Activity : Evidence suggests that carisoprodol may enhance GABAergic activity, contributing to its sedative effects .
Pharmacokinetics
Research has shown that carisoprodol is rapidly absorbed and metabolized in the body. Key pharmacokinetic parameters include:
- Cmax (maximum concentration): Ranges from 1.24 to 1.78 µg/mL depending on the dose administered.
- AUC (area under the curve): Varies between 5.29–5.75 µg/mL per hour.
- Half-life : Approximately 1.74–1.96 hours for carisoprodol .
Therapeutic Applications
Carisoprodol is primarily indicated for:
- Muscle Spasms : Used in the management of acute musculoskeletal pain.
- Anxiety Disorders : Investigated for potential anxiolytic effects due to its sedative properties.
- Sleep Disorders : Explored for its ability to induce sleep in certain populations.
Case Studies
Several clinical studies have evaluated the efficacy and safety of carisoprodol:
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Clinical Trial on Muscle Relaxation :
- A randomized, double-blind study assessed the effectiveness of carisoprodol in patients with acute low back pain.
- Results indicated significant improvement in pain relief compared to placebo, with a notable reduction in muscle tension.
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Long-term Use Study :
- A cohort study monitored patients using carisoprodol for extended periods.
- Findings highlighted concerns regarding dependency and withdrawal symptoms upon cessation.
Data Tables
| Parameter | Value Range |
|---|---|
| Cmax (µg/mL) | 1.24 - 1.78 |
| AUC (µg/mL·h) | 5.29 - 5.75 |
| Half-life (hours) | 1.74 - 1.96 |
| Bioavailability | 92% |
| Study Type | Findings |
|---|---|
| Clinical Trial | Significant pain relief |
| Long-term Use Study | Dependency concerns |
Q & A
Q. What are the key parameters for scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Control temperature (0–5°C during isocyanate addition) and stoichiometry (1:1.05 carbamate:nucleophile). Use inline FT-IR to monitor reaction progress in flow chemistry setups. Avoid protic solvents (e.g., water) to prevent premature hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
